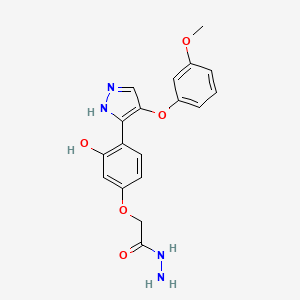

2-(3-hydroxy-4-(4-(3-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide

Descripción general

Descripción

2-(3-hydroxy-4-(4-(3-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of phenoxy, pyrazolyl, and acetohydrazide functional groups, which contribute to its diverse chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxy-4-(4-(3-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxyphenol with 4-chloro-3-nitrobenzene to form 4-(3-methoxyphenoxy)-3-nitrobenzene. This intermediate is then reduced to 4-(3-methoxyphenoxy)-3-aminobenzene, which undergoes cyclization with hydrazine hydrate to yield the pyrazole ring. The final step involves the reaction of the pyrazole derivative with 3-hydroxy-4-chlorophenoxyacetic acid hydrazide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-hydroxy-4-(4-(3-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group in intermediates can be reduced to amines.

Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of nitro groups results in amines.

Aplicaciones Científicas De Investigación

2-(3-hydroxy-4-(4-(3-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(3-hydroxy-4-(4-(3-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For instance, the pyrazole ring may interact with active sites of enzymes, inhibiting their function and affecting metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

3-hydroxy-4-methoxyphenylacetic acid: Shares the phenoxy and hydroxyl groups but lacks the pyrazole and acetohydrazide functionalities.

4-(3-methoxyphenoxy)-3-nitrobenzene: An intermediate in the synthesis of the target compound, featuring the methoxyphenoxy group.

2-methoxy-5-(phenylamino)methylphenol: Contains similar methoxy and phenol groups but differs in the overall structure.

Uniqueness

2-(3-hydroxy-4-(4-(3-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Actividad Biológica

2-(3-hydroxy-4-(4-(3-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide is a complex organic compound characterized by its unique molecular structure, which includes multiple functional groups such as phenoxy, pyrazolyl, and acetohydrazide. This compound has attracted attention in various scientific fields due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

- Molecular Formula : C18H18N4O5

- Molecular Weight : 370.4 g/mol

- IUPAC Name : 2-[3-hydroxy-4-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]phenoxy]acetohydrazide

- InChI : InChI=1S/C18H18N4O5/c1-25-11-3-2-4-13(7-11)27-16-9-20-22-18(16)14-6-5-12(8-15(14)23)26-10-17(24)21-19/h2-9,23H,10,19H2,1H3,(H,20,22)(H,21,24)

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The presence of the pyrazole ring allows for interactions with enzyme active sites, potentially inhibiting their activity and affecting various metabolic pathways.

Anticancer Properties

Research on similar pyrazole derivatives indicates that this compound may exhibit significant anticancer properties. Studies have shown that pyrazole compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:

| Compound | Cancer Type | Mechanism |

|---|---|---|

| Pyrazole A | Breast Cancer | Induces apoptosis via caspase activation |

| Pyrazole B | Lung Cancer | Inhibits cell cycle progression |

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase (COX).

Case Study: Inhibition of LPS-induced Inflammation

A study on related compounds demonstrated significant inhibition of lipopolysaccharide (LPS)-induced inflammatory responses in vitro. The findings suggested that these compounds could suppress the activation of NF-kB and MAPK pathways, which are crucial in inflammation.

Antimicrobial Activity

The structural features of this compound may also contribute to its antimicrobial activity. Research indicates that compounds with similar structures have shown effectiveness against various bacterial strains.

| Pathogen | Activity Observed |

|---|---|

| E. coli | Inhibition of growth at 50 µg/mL |

| S. aureus | Reduced biofilm formation |

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. The following synthetic route is commonly employed:

- Formation of the Pyrazole Ring : Reaction of hydrazines with appropriate diketones.

- Attachment of Methoxyphenoxy Group : Nucleophilic substitution involving 3-methoxyphenol.

- Formation of Acetohydrazide Moiety : Reaction with acetic anhydride and hydrazine hydrate.

Future Directions

Further experimental studies are necessary to elucidate the specific biological mechanisms and therapeutic potential of this compound. Investigating its binding affinity to specific proteins and enzymes will provide insights into optimizing its therapeutic profile while minimizing side effects.

Propiedades

IUPAC Name |

2-[3-hydroxy-4-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]phenoxy]acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O5/c1-25-11-3-2-4-13(7-11)27-16-9-20-22-18(16)14-6-5-12(8-15(14)23)26-10-17(24)21-19/h2-9,23H,10,19H2,1H3,(H,20,22)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOWACAZYHEWLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601328110 | |

| Record name | 2-[3-hydroxy-4-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]phenoxy]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647120 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1009770-29-9 | |

| Record name | 2-[3-hydroxy-4-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]phenoxy]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.